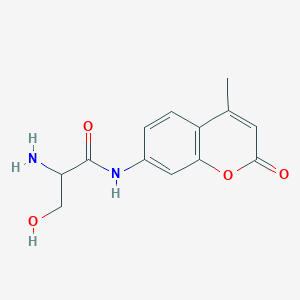
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as a derivative of coumarin, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.
The compound has the molecular formula C12H13N2O3 and features a coumarin backbone, which is known for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
The primary target of this compound is dipeptidyl peptidase IV (DPP IV), an enzyme involved in the metabolism of peptides. The compound acts as a substrate for DPP IV, leading to cleavage and subsequent modulation of peptide activity. This interaction is crucial for regulating various physiological processes, including glucose metabolism and immune responses .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of coumarin can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival. This property suggests potential applications in developing new antibiotics .
Anti-inflammatory Properties
Coumarin derivatives have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them candidates for treating inflammatory diseases .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
-
Anticancer Study :
A study published in Cancer Research evaluated the effects of a similar coumarin derivative on breast cancer cells. The results indicated a significant reduction in tumor growth and enhanced apoptosis rates when treated with the compound at varying concentrations (IC50 values ranged from 10 to 30 µM) . -
Antimicrobial Efficacy :
In a clinical trial assessing the antimicrobial properties of coumarin derivatives, this compound showed promising results against Staphylococcus aureus with an MIC of 15 µg/mL, highlighting its potential as an antibiotic agent . -
Inflammation Model :
A preclinical study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting that the compound could be beneficial in managing inflammatory diseases .
科学研究应用
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide exhibit promising anticancer activity. A study published in Cancer Letters highlighted the compound's ability to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure-function relationship has been investigated to optimize its efficacy against various cancers, including breast and prostate cancer .
1.2 Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines, thereby reducing inflammation in cell models treated with lipopolysaccharides (LPS). This property suggests its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Biochemical Applications
2.1 Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce pain and inflammation associated with various conditions .
2.2 Protein Interaction Studies
Recent investigations have focused on the interaction of this compound with various proteins, particularly those involved in signal transduction pathways. These studies aim to elucidate the molecular mechanisms through which the compound exerts its biological effects, providing insights into its potential as a therapeutic agent .
Case Studies
属性
CAS 编号 |
98516-73-5 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18)/t10-/m0/s1 |
InChI 键 |
QAFWDHVUVKEUMK-JTQLQIEISA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CO)N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
序列 |
S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















